molecular formula C40H66O33 B3028345 Arabinooctaose CAS No. 190852-28-9

Arabinooctaose

Cat. No.: B3028345
CAS No.: 190852-28-9
M. Wt: 1074.9 g/mol
InChI Key: WOKPDOVLMQKECH-GXESVQKASA-N
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Description

Arabinooctaose is a synthetic oligosaccharide composed of eight arabinose units It is a high-purity compound used primarily in research, biochemical enzyme assays, and in vitro diagnostic analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Arabinooctaose can be synthesized through the hydrothermal treatment of sugar beet pulp. This process involves a two-step non-isothermal autohydrolysis method. In the first stage, the pulp is treated at a maximum temperature of 130°C to obtain mixtures enriched in oligogalacturonides and arabinooligosaccharides. The treated solids are then subjected to a second treatment at temperatures ranging from 160°C to 175°C, resulting in a mixture primarily composed of arabinooligosaccharides .

Industrial Production Methods: The industrial production of this compound involves refining steps such as membrane filtration and ion exchange treatment to increase the purity of the product. These methods ensure the production of high-purity this compound suitable for research and diagnostic purposes .

Chemical Reactions Analysis

Types of Reactions: Arabinooctaose undergoes various chemical reactions, including glycosylation, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Glycosylation Reactions: this compound is commonly used in glycosylation reactions, where it acts as a donor molecule. These reactions typically require catalysts such as glycosyltransferases.

    Oxidation Reactions: Arabinose, a component of this compound, can undergo selective oxidation on gold catalysts.

Major Products: The major products formed from these reactions include various glycosylated compounds and oxidized derivatives of arabinose.

Scientific Research Applications

Arabinooctaose has a wide range of applications in scientific research:

Mechanism of Action

Arabinooctaose exerts its effects through glycosylation reactions, where it acts as a donor molecule in the formation of glycosidic bonds. The molecular targets involved in these reactions include glycosyltransferases and other carbohydrate-active enzymes. These enzymes facilitate the transfer of arabinose units to acceptor molecules, resulting in the formation of glycosylated products .

Comparison with Similar Compounds

Uniqueness: Arabinooctaose is unique due to its higher degree of polymerization compared to other arabinooligosaccharides. This higher degree of polymerization allows for more complex interactions in glycosylation reactions and provides greater versatility in research applications.

Properties

IUPAC Name

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66O33/c41-1-9-17(42)26(51)34(67-9)60-3-11-19(44)28(53)36(69-11)62-5-13-21(46)30(55)38(71-13)64-7-15-23(48)32(57)40(73-15)65-8-16-24(49)31(56)39(72-16)63-6-14-22(47)29(54)37(70-14)61-4-12-20(45)27(52)35(68-12)59-2-10-18(43)25(50)33(58)66-10/h9-58H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKPDOVLMQKECH-GXESVQKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)OCC8C(C(C(O8)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)OC[C@H]7[C@@H]([C@H]([C@@H](O7)OC[C@H]8[C@@H]([C@H]([C@@H](O8)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66O33
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1074.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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